(3E)-3-Hexene-1,6-diol
Description
Contextualizing (3E)-3-Hexene-1,6-diol within Modern Organic Synthesis and Materials Science
In modern organic synthesis, this compound serves as a valuable intermediate. lookchem.compharmaffiliates.com Its two hydroxyl groups can undergo typical alcohol reactions, such as esterification and ether formation, while the alkene can participate in addition reactions like hydrogenation or epoxidation. wikipedia.orgwikipedia.org This dual reactivity allows for the synthesis of a wide range of derivatives and complex molecular architectures. For instance, it is a precursor for producing polymers, surfactants, and plasticizers. musechem.com
In materials science, the focus is on utilizing such unsaturated diols as monomers for polymerization. The presence of both diol and alkene functionalities enables its use in the synthesis of unsaturated polyesters and poly(ester amide)s. mdpi.comacs.org These polymers are significant because the double bond from the diol is incorporated into the polymer backbone, providing a site for subsequent cross-linking reactions, often induced by UV light or thermal processes. mdpi.comacs.org This capability is crucial for developing materials like coatings, printing inks, and shape-memory polymers. mdpi.com Furthermore, the use of bio-based diols in polymer chemistry is a growing trend aimed at replacing petrochemical monomers with building blocks from renewable resources, positioning compounds like this compound as relevant to the development of green and sustainable industrial practices. musechem.commdpi.comrsc.org Research into unsaturated polyesters derived from various diols demonstrates the ability to tailor the final properties of the material, such as thermal characteristics and biodegradability, based on the structure of the monomer inputs. acs.orgmdpi.com
Stereochemical Significance of the (3E) Isomer in Chemical Reactivity and Synthetic Design
The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is fundamental to its chemical behavior. In this compound, the designation "(3E)" specifies the geometry of the double bond. The 'E' comes from the German entgegen, meaning "opposite," indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides. washington.edu For 3-hexene-1,6-diol, this results in a trans configuration, where the carbon chains extend away from each other across the double bond, leading to a more linear and less sterically hindered molecular shape compared to its cis or (Z) counterpart.
This specific spatial arrangement is of significant consequence in synthetic design. In polymerization, the geometry of the monomer directly influences the structure and properties of the resulting polymer. A trans isomer like this compound will produce a polymer chain with a different conformational profile than a cis isomer, affecting properties such as crystallinity, thermal stability, and mechanical strength. washington.edu
Furthermore, in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a product, the defined geometry of the starting material is critical. masterorganicchemistry.com For example, reactions that create new chiral centers adjacent to the double bond can be influenced by the existing stereochemistry. The trans geometry holds the two reactive hydroxyl groups at a specific distance and orientation relative to each other, which can be exploited in reactions like intramolecular cyclizations or in the design of macrocyclic structures. The stereochemistry of elimination reactions, such as the E2 mechanism, is dictated by the stereochemistry of the starting material, determining whether an E or Z alkene is formed. libretexts.org Similarly, dihydroxylation reactions using reagents like osmium tetroxide are stereospecific, with cis- and trans-alkenes yielding stereoisomeric diol products. masterorganicchemistry.com This principle underscores the importance of starting with a stereochemically pure isomer like this compound to achieve a desired, predictable outcome in a synthetic sequence.
Table 2: Selected Synthetic Routes to this compound
| Starting Material | Reagent(s) | Solvent | Yield | Reference |
|---|---|---|---|---|
| dimethyl trans-3-hexene-1,6-dioate | lithium aluminium tetrahydride | tetrahydrofuran (B95107) | 98.0% | lookchem.com |
| Diethyl trans-hex-3-enedioate | lithium aluminium tetrahydride | diethyl ether | 94.0% | lookchem.com |
Historical Overview of Research on Unsaturated Diols and their Precursors
The study of diols has a long history, with one of the simplest related saturated diols, 1,6-hexanediol (B165255), first being synthesized in 1894 by W. H. Perkin Jr. and Edward Haworth. wikipedia.org The broader field of unsaturated compounds, particularly the hydrogenation of unsaturated fatty acids, gained significant traction in the early 20th century, revolutionizing industries like food production. frontiersin.org
Research into unsaturated diols specifically is closely tied to the advancement of catalysis and synthetic methodologies. Early work involved the catalytic hydrogenation of alkynes to produce alkenes and subsequently diols. For example, the selective hydrogenation of 2-butyne-1,4-diol (B31916) to cis-2-butene-1,4-diol (B44940) has been a subject of study to optimize reaction conditions and catalyst efficiency. acs.org Another foundational area of research has been the oxidation of alkenes to form vicinal diols (1,2-diols), with methods using potassium permanganate (B83412) and osmium tetroxide becoming classic textbook reactions. wikipedia.orgmasterorganicchemistry.com The development of asymmetric dihydroxylation in the latter half of the 20th century was a major breakthrough, allowing for the synthesis of chiral diols from alkenes. wikipedia.org
The rise of polymer science created a new and vital application for unsaturated diols. The development of unsaturated polyesters, which can be cross-linked after initial polymerization, opened the door for new materials with diverse applications. researchgate.net This spurred research into synthesizing a variety of unsaturated monomers, including diols and dicarboxylic acids, to control polymer properties. mdpi.commdpi.com In recent decades, with an increasing focus on sustainability, research has shifted towards producing these monomers from bio-based sources, aiming to reduce reliance on fossil fuels. rsc.orgmdpi.com This modern context highlights the continued relevance of fundamental building blocks like this compound in the ongoing evolution of chemical synthesis and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-3-ene-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXXXZZOZFTPR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)/C=C/CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3e 3 Hexene 1,6 Diol
Classical and Contemporary Synthetic Routes
Hydroboration-Oxidation Approaches: Stereoselective Synthesis
Hydroboration-oxidation is a powerful two-step method in organic chemistry to produce alcohols from unsaturated precursors. While classically applied to alkenes, its application to alkynes provides a route to vinyl alcohols (enols), which tautomerize to aldehydes or ketones. For the synthesis of an alkene-diol like (3E)-3-Hexene-1,6-diol, this process would conceptually start from a diyne precursor, such as 1,5-hexadiyne, to introduce the two necessary hydroxyl groups.
The classical mechanism of hydroboration involves the syn-addition of a borane (B79455) (BH₃) or a borane derivative (R₂BH) across a triple bond. This concerted reaction proceeds through a four-membered transition state, where the boron and hydrogen atoms add to the same face of the alkyne, resulting in a (Z)-alkenylborane (or cis-alkenylborane). Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group while retaining the stereochemistry.
This classical pathway inherently produces the (Z)- or cis-isomer, which is the geometric isomer of the desired (E)-product.
Classical Hydroboration (Syn-Addition): Starting Alkyne → Syn-addition of H-B → (Z)-Alkenylborane → Oxidation → (Z)-Alkenol
Achieving the required (E) stereoselectivity for this compound necessitates a departure from this classical approach. Contemporary organometallic chemistry has developed methods for the trans-hydroboration of alkynes. These non-classical routes are essential for synthesizing (E)-alkenylboranes. One notable contemporary method involves the use of a cationic ruthenium catalyst, such as [Cp*Ru(MeCN)₃]PF₆. thieme-connect.com This catalyst facilitates a true trans-selective hydroboration of internal alkynes. thieme-connect.com The proposed mechanism involves an inner-sphere hydride delivery to form a metallacyclopropene intermediate, which, after isomerization and reductive elimination, yields the (E)-configured alkenylborane product. thieme-connect.com Other advanced methods utilize borenium cations to activate the alkyne, followed by an intermolecular hydride transfer that results in the trans-product. rsc.orgresearchgate.net
The choice of borane reagent is critical for controlling the reaction, particularly with alkynes. While borane (BH₃) can be used, it can react with both pi bonds of the alkyne. To prevent this double addition and enhance selectivity, sterically hindered (bulky) borane complexes are preferred.
Commonly Used Borane Complexes:
| Borane Complex | Abbreviation | Key Feature |
|---|---|---|
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | High regioselectivity and thermal stability; reacts selectively with alkenes over alkynes. organic-chemistry.org |
| Disiamylborane | Sia₂BH | A bulky reagent that selectively hydroborates less hindered alkenes and prevents double addition to alkynes. organic-chemistry.org |
| Dicyclohexylborane | Chx₂BH | Offers improved thermal stability compared to disiamylborane. |
| Catecholborane | - | A less reactive borane often used in catalytic hydroboration. |
The oxidation step is reliably achieved using a standard set of reagents. The most common oxidizing agent is hydrogen peroxide (H₂O₂) used under basic conditions, typically with an aqueous solution of sodium hydroxide (NaOH). This step proceeds with retention of the C-B bond's stereochemistry, ensuring that the geometry of the alkenylborane is transferred to the final alkenol product. masterorganicchemistry.com
Both steric and electronic factors significantly influence the regioselectivity and yield of hydroboration reactions.
Steric Factors : In the hydroboration of unsymmetrical alkynes, the boron atom preferentially adds to the less sterically hindered carbon atom. This effect is magnified when using bulky borane reagents like 9-BBN or disiamylborane, leading to higher regioselectivity. umich.edu For an internal alkyne precursor to this compound, the steric environment at each end of the reacting triple bond would need to be carefully considered if substituents were present.
Electronic Factors : The boron atom acts as an electrophile, and the reaction is initiated by the pi bond of the alkyne acting as a nucleophile. Electronic effects can influence the rate of reaction; electron-rich alkynes generally react faster.
Temperature : Hydroboration reactions with reagents like 9-BBN are often conducted at elevated temperatures (e.g., 60–80 °C) to ensure a reasonable reaction rate. However, for some sensitive substrates or catalytic systems, lower temperatures may be required to improve selectivity and prevent side reactions or isomerization. The thermal stability of the borane reagent is also a key consideration.
Epoxidation and Acid-Catalyzed Ring-Opening Strategies
An alternative synthetic approach involves the epoxidation of an alkene followed by a ring-opening reaction. For the synthesis of a hexene-diol, this strategy would logically start from a hexadiene. However, the specified outline focuses on a route starting from 3-hexene. It is crucial to note that the epoxidation of 3-hexene consumes the carbon-carbon double bond, leading to a saturated product, hexane-3,4-diol, rather than the target unsaturated this compound. libretexts.org Nonetheless, the mechanism for the initial step of this proposed pathway is detailed below.
The epoxidation of an alkene, such as (E)-3-hexene, is commonly achieved using a peroxy acid (RCO₃H), like meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, is a stereospecific syn-addition of an oxygen atom to the double bond. wikipedia.org
The mechanism is a concerted process, often referred to as the "butterfly mechanism". wikipedia.org
The peroxy acid approaches the plane of the alkene's double bond.
The pi bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid.
Simultaneously, the O-H bond of the peroxy acid acts as a proton donor to its own carbonyl oxygen, the original carbonyl oxygen forms a bond with the hydrogen, and the weak O-O bond cleaves. libretexts.org
This concerted movement of electrons occurs through a cyclic transition state, transferring the oxygen atom to the alkene to form the epoxide and leaving a carboxylic acid as a byproduct. libretexts.org
Because the reaction is concerted, the stereochemistry of the starting alkene is preserved in the epoxide product. Therefore, the epoxidation of (E)-3-hexene (trans-3-hexene) stereospecifically yields trans-3,4-epoxyhexane. libretexts.org Subsequent acid-catalyzed ring-opening with water would lead to anti-dihydroxylation, producing a racemic mixture of (3R,4R)- and (3S,4S)-hexane-3,4-diol. libretexts.org
Reduction of Hexene-1,6-dioic Acid Derivatives
A common and effective route to producing this compound is through the reduction of derivatives of its corresponding dicarboxylic acid, hex-3-enedioic acid. Powerful reducing agents are required to convert carboxylic acid derivatives, such as esters, into primary alcohols. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. ic.ac.ukmasterorganicchemistry.com
Lithium Aluminum Hydride Reductions of Esters
Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent widely used in organic synthesis for the reduction of esters and carboxylic acids to alcohols. commonorganicchemistry.comvanderbilt.edu Unlike milder reagents such as sodium borohydride, LiAlH₄ is potent enough to reduce the ester functional groups of a diester, such as dimethyl trans-3-hexene-1,6-dioate, to the corresponding primary alcohols, yielding this compound. masterorganicchemistry.comlookchem.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This process occurs twice for each ester group, ultimately converting it to a primary alcohol. davuniversity.org Carbon-carbon double bonds are generally not affected by LiAlH₄ unless they are conjugated to the carbonyl group. ic.ac.uk
Evaluation of Solvent Effects and Reaction Times
The successful reduction of esters with LiAlH₄ is highly dependent on the reaction conditions, particularly the choice of solvent. LiAlH₄ reacts violently with water and other protic solvents; therefore, the reaction must be carried out in anhydrous aprotic solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com THF is often preferred due to its ability to better solvate the lithium aluminum hydride complex. commonorganicchemistry.com
Reaction times for LiAlH₄ reductions are generally rapid, often completing within a few hours at room temperature or below. ic.ac.uk Specific studies have shown that the reduction of dimethyl trans-3-hexene-1,6-dioate to this compound can be achieved with a high yield in THF over a period of 2 hours at 20 °C. lookchem.com
Below is a table summarizing the results of such a reduction.
| Starting Material | Reducing Agent | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Dimethyl trans-3-hexene-1,6-dioate | LiAlH₄ | THF | 2 | 20 | This compound | 98.0 |
This interactive table summarizes key parameters for the synthesis of this compound via ester reduction.
Diastereoselective Syntheses of Hexene-1,6-diols (e.g., cis-isomers for comparison)
To appreciate the stereochemical control required for the synthesis of the trans-isomer, it is useful to examine methods designed to produce the cis-isomer, (3Z)-3-Hexene-1,6-diol. These syntheses often employ different reagents and strategies to achieve the desired diastereoselectivity.
One-Pot Procedures Involving Organozinc Intermediates
A highly diastereoselective one-pot synthesis for cis-3-hexene-1,6-diols has been developed that utilizes a reactive organozinc intermediate. acs.orgacs.orgnih.gov This procedure begins with the hydroboration of a terminal alkyne, followed by transmetalation with a zinc compound like diethylzinc. acs.orgresearchgate.net This forms a divinylzinc intermediate which undergoes reductive elimination. acs.org In the presence of a ketone or aldehyde, this intermediate is trapped through a double insertion of the carbonyl substrate, ultimately forming the cis-3-hexene-1,6-diol after workup. acs.orgnih.gov
Control of Diastereoselectivity and Double Bond Geometry
The key to this method's success is the formation of a proposed metallocyclopentene intermediate that controls the stereochemical outcome. acs.org The reaction proceeds with excellent diastereoselectivity, establishing not only the cis-geometry of the double bond but also the relative stereochemistries at up to four newly created stereocenters. acs.orgacs.org This method allows for the conversion of simple, readily available materials into complex and densely functionalized diols with a high degree of stereochemical control. acs.org The yields for these one-pot procedures are generally good, ranging from 47-86%. nih.gov
Below is a table summarizing the outcomes of this diastereoselective synthesis.
| Reactants | Intermediate | Trapping Reagent | Product | Yield Range (%) |
| Terminal Alkyne, Diethylzinc | Organozinc | Ketone or Aldehyde | cis-3-Hexene-1,6-diol | 47 - 86 |
This interactive table outlines the general scheme and yield for the diastereoselective synthesis of cis-3-Hexene-1,6-diols.
Trapping of Metallocyclopentene Intermediates with Carbonyl Substrates
A significant strategy for the construction of substituted 3-hexene-1,6-diols involves the in-situ generation and subsequent trapping of a metallocyclopentene intermediate. While this method has been demonstrated with high diastereoselectivity for the synthesis of cis-3-hexene-1,6-diols, the principle offers a powerful route for carbon-carbon bond formation and functionalization. The process is a one-pot procedure that begins with the hydroboration of a terminal alkyne, followed by transmetalation to zinc, yielding a divinylzinc intermediate. nih.gov
This divinylzinc species undergoes a reductive elimination to form a C=C bond, presumably generating a reactive metallocyclopentene intermediate. In the absence of a trapping agent, this intermediate liberates a diene. However, when the reaction is conducted in the presence of aldehydes or ketones, the metallocyclopentene is effectively trapped. nih.gov The trapping mechanism involves a double insertion of the carbonyl substrate into the metal-carbon bonds of the intermediate. A subsequent workup procedure yields the desired diol, establishing four stereocenters and the double bond geometry with excellent control in a single operation. nih.gov
The yields of this reaction are generally good, though they vary depending on the specific carbonyl compound used as the trapping agent.
Table 1: Diastereoselective Synthesis of cis-3-Hexene-1,6-diols via Carbonyl Trapping
| Carbonyl Substrate | Product Yield |
| Benzaldehyde | 86% |
| 4-Methoxybenzaldehyde | 79% |
| 2-Naphthaldehyde | 84% |
| Acetophenone | 47% |
| Cyclohexanecarboxaldehyde | 76% |
| Data sourced from a study on the synthesis of the cis-isomer. nih.gov |
Advanced Synthetic Techniques
Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability. The synthesis of unsaturated diols such as this compound benefits significantly from these approaches, particularly through the use of catalysis and the adoption of green chemistry principles.
Catalytic Approaches to Unsaturated Diols
Catalytic methods are central to the efficient synthesis of unsaturated diols. They provide pathways that are often more direct and selective than classical stoichiometric reactions. The development of novel organic methodologies for the rapid synthesis of molecules is of utmost importance to chemists. grantome.com Transition metal catalysts, in particular, play a crucial role in forming the carbon-carbon and carbon-oxygen bonds that define the structure of this compound. grantome.com These catalytic strategies are designed to achieve not only regioselectivity but also stereoselectivity and chemoselectivity, thereby broadening their synthetic utility. rsc.org
Homogeneous Catalysis in C-C Bond Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for precise C-C bond formation. Methodologies such as hydrogen-borrowing have gained significant attention for their ability to form C-C bonds from ubiquitous starting materials like alcohols and diols. acs.org For instance, homogeneous manganese catalysts have been used to construct various cycloalkanes from diols and alcohols, demonstrating the catalyst's ability to facilitate a cascade of reactions including dehydrogenation, aldol condensation, and hydrogenation in a single pot. acs.orgresearchgate.net This principle of activating simple alcohol functionalities for C-C bond formation can be conceptually applied to the synthesis of the six-carbon backbone of this compound from smaller, functionalized precursors.
Role of Transition Metal Catalysts in Selective Functionalization
Transition metal catalysts are indispensable for achieving high selectivity in the functionalization of alkenes. rsc.org The development of regio-, chemo-, and stereoselective alkene functionalization reactions is a key area of research for the synthesis of complex molecules. grantome.com Catalysts based on metals such as ruthenium, rhodium, nickel, and palladium can orchestrate the selective addition of functional groups across a carbon-carbon double bond. nih.govrsc.org
In the context of synthesizing this compound, transition metal catalysts can be employed to:
Control Stereochemistry: Ensure the formation of the desired (E)- or trans-configuration of the double bond.
Direct Functionalization: Guide the introduction of hydroxyl groups to the terminal positions (1 and 6) of the hexene chain.
Enable Tandem Reactions: Facilitate multi-step transformations in a single pot, such as isomerization followed by a functionalization event, which enhances step- and atom-economy. rsc.org
For example, ruthenium(0) catalysts have been shown to promote regio- and stereoselective coupling of alkynes and diols to form β,γ-unsaturated ketones, which are precursors to other functionalized molecules. nih.gov Such strategies highlight the potential of transition metals to control both the position and geometry of functional groups in unsaturated systems.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of specialty chemicals like this compound is an area where these principles can have a significant impact by promoting safer, more sustainable, and efficient manufacturing processes. This involves a paradigm shift where traditional reaction pathways are replaced by more environmentally benign methods. rsc.org
Development of Sustainable Synthetic Practices
Key sustainable approaches relevant to this compound synthesis include:
Use of Bio-based Feedstocks: Designing synthetic routes that start from renewable resources. For example, vanillin, a bio-based chemical, can be converted into aromatic diols for polymer synthesis, showcasing a strategy of creating value from biomass. mdpi.com A similar bio-based approach could potentially be developed for aliphatic diols.
Catalytic Efficiency: Employing catalysts that are highly active and can be easily separated and recycled. Heterogeneous catalysts, such as those based on ceria (CeO₂), have been used for the direct synthesis of polycarbonate diols from CO₂ and α,ω-diols, offering a green alternative to hazardous phosgene-based processes. rsc.org The use of recyclable, biomass-derived heterogeneous acid catalysts also represents a sustainable practice in diol chemistry. nih.gov
Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions, such as the direct carboxylation of diols using CO₂, inherently offer high atom economy. rsc.org
Table 2: Comparison of Synthetic Approaches
| Feature | Traditional Methods | Green/Sustainable Practices |
| Reagents | Often rely on stoichiometric, hazardous reagents (e.g., strong oxidizers/reducers). | Employs catalytic amounts of reagents; use of benign substances like CO₂. rsc.org |
| Feedstocks | Typically petroleum-based. | Focus on renewable, bio-based sources. mdpi.com |
| Catalysts | May involve heavy metals with disposal issues. | Use of earth-abundant metals, recyclable heterogeneous catalysts. researchgate.netnih.gov |
| Waste | Can generate significant stoichiometric byproducts. | High atom economy minimizes waste generation. |
| Solvents | Often requires volatile organic compounds (VOCs). | Preference for greener solvents like water or solvent-free conditions. rsc.org |
Atom Economy and Waste Minimization in Diol Production
In the pursuit of sustainable chemical manufacturing, atom economy stands out as a fundamental concept of green chemistry. It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product jocpr.comprimescholars.com. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts primescholars.com. This principle is particularly relevant in the production of diols, which are versatile platform chemicals used in the synthesis of polymers like polyesters and polyurethanes researchgate.net.
The traditional chemical synthesis of diols often relies on non-renewable petroleum feedstocks and can generate significant waste, leading to environmental concerns nih.gov. To address this, research has shifted towards greener synthetic routes that maximize atom economy and minimize waste. Key strategies in modern diol production include:
Biocatalysis: Utilizing enzymes and microorganisms to produce diols from renewable biomass, such as glucose or glycerol, represents a significant step towards sustainable production researchgate.netnih.gov. These biological processes can offer high stereoselectivity under environmentally benign conditions .
Catalytic Hydrogenation: The hydrogenation of dicarboxylic acids or their esters is a common method for producing diols. High yields, often between 71-89%, can be achieved using specific catalysts, which are crucial for maximizing the efficiency of the reaction researchgate.net.
Use of Renewable Feedstocks: The development of pathways that convert biomass into valuable chemicals is a core focus of green chemistry rowan.edu. For instance, engineering microorganisms like Escherichia coli to produce diols from renewable sources helps to reduce reliance on fossil fuels and create a more circular economy nih.gov.
For this compound specifically, designing direct synthetic routes is a key strategy for achieving high atomic economy . By minimizing the number of steps and the use of stoichiometric reagents, the generation of waste is significantly reduced.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound can be achieved through various chemical pathways, each with distinct advantages and disadvantages concerning yield, selectivity, purity, and scalability. The choice of a particular method is often a trade-off between these factors, dictated by the intended application and economic constraints.
Yield, Selectivity (Stereo-, Regio-), and Purity Considerations
The yield of a reaction is a critical metric, and for this compound, several high-yielding methods have been documented. A prominent route involves the reduction of trans-configured diesters or diacids. For example, the reduction of dimethyl trans-3-hexene-1,6-dioate using lithium aluminium tetrahydride in tetrahydrofuran can achieve a yield as high as 98.0% lookchem.com. Similarly, reducing Diethyl trans-hex-3-enedioate with the same reagent results in a 94.0% yield lookchem.com.
Purity is another key consideration. Commercially available this compound is often supplied at a purity of 98% or higher, indicating that effective purification methods are integrated into the manufacturing process lookchem.com.
Below is a comparative table of synthetic pathways for hexene-1,6-diol isomers.
| Starting Material | Reagent/Catalyst | Product(s) | Yield | Selectivity |
| Dimethyl trans-3-hexene-1,6-dioate | Lithium aluminium tetrahydride | (E)-3-hexen-1,6-diol | 98.0% lookchem.com | High (retains trans geometry) |
| Diethyl trans-hex-3-enedioate | Lithium aluminium tetrahydride | (E)-3-hexen-1,6-diol | 94.0% lookchem.com | High (retains trans geometry) |
| (E)-3-hexene-1,6-dioic acid | Not specified | (E)-3-hexen-1,6-diol | 75.0% lookchem.com | High (retains trans geometry) |
| (E)-3-hexen-1-ol | Ru-based catalyst | (Z)-hex-3-ene-1,6-diol and (E)-3-hexen-1,6-diol | 63.8% (overall) lookchem.com | Diastereoselective (produces a mix of isomers) |
Scalability and Industrial Relevance of Synthetic Methods
The industrial relevance of a synthetic method is determined by its scalability, cost-effectiveness, and safety. This compound has achieved commercial mass production, underscoring the existence of viable large-scale manufacturing processes lookchem.com.
The reduction of diesters with lithium aluminium tetrahydride, while providing high yields, presents challenges for industrial scalability due to the reagent's hazardous nature and cost. However, alternative, safer reducing agents and catalytic hydrogenation processes are commonly employed in industrial settings.
The future of industrial diol production is increasingly pointing towards sustainable methods. Biocatalytic routes and processes that utilize renewable feedstocks are of high interest because they offer a greener and potentially more cost-effective alternative to traditional chemical synthesis nih.gov. The development of efficient catalysts for converting CO2-derived precursors also represents a promising avenue for sustainable and scalable production . The ability to produce high-purity compounds in large quantities without complex purification steps is a key factor for any method to be considered industrially relevant researchgate.net.
Reactivity and Mechanistic Studies of 3e 3 Hexene 1,6 Diol
Mechanistic Insights into Functional Group Transformations
The chemical behavior of (3E)-3-Hexene-1,6-diol is dictated by the interplay of its alcohol and alkene functionalities. Mechanistic studies reveal that reactions can be selectively directed towards either the hydroxyl groups or the double bond, enabling the synthesis of a wide array of derivatives.
The terminal hydroxyl groups behave as typical primary alcohols, readily participating in reactions such as esterification, etherification, and oxidation.
The hydroxyl groups of this compound can be converted into esters and ethers through standard synthetic protocols. Esterification, typically involving reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride), yields the corresponding mono- or di-ester. For example, reaction with acrylic acid derivatives can form diacrylates, which are useful as crosslinking agents in polymer production. nih.gov
Etherification can be achieved under various conditions. The Williamson ether synthesis, for instance, involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. rsc.orgresearchgate.net This can be performed stepwise to produce mono- or di-ethers.
| Reaction Type | Reagent Example | Product Type | General Mechanism |
| Esterification | Acyl Chloride (R-COCl) | Diester | Nucleophilic acyl substitution |
| Etherification | 1. Base (e.g., NaH)2. Alkyl Halide (R-X) | Diether | Williamson Ether Synthesis (SN2) |
The primary alcohol groups of this compound can be oxidized to yield different products depending on the reagent and reaction conditions. Mild oxidation can produce the corresponding dialdehyde, while stronger oxidizing agents will lead to the formation of (3E)-3-hexenedioic acid. The oxidation of the analogous saturated compound, 1,6-hexanediol (B165255), with pyridinium (B92312) chlorochromate (PCC) yields adipaldehyde. wikipedia.org Similar reagents can be employed for the selective oxidation of the hydroxyl groups in this compound without affecting the double bond.
These oxidized derivatives, such as dimethyl trans-3-hexenedioate, serve as valuable intermediates in further synthetic applications. lookchem.com
| Oxidation Reagent | Product | Notes |
| Pyridinium chlorochromate (PCC) | (3E)-6-oxohex-3-en-1-al (Dialdehyde) | Stops at the aldehyde stage. |
| Potassium permanganate (B83412) (KMnO₄) | (3E)-3-Hexenedioic acid (Dicarboxylic acid) | Strong oxidant; can potentially cleave the double bond under harsh conditions. |
The carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic attack and various addition reactions.
The trans geometry of the double bond influences the stereochemical outcome of addition reactions.
Halogenation: The addition of halogens like bromine (Br₂) proceeds via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the opposite face (anti-addition), resulting in a racemic mixture of dibromo-alkanediol diastereomers.
Hydrogenation: Catalytic hydrogenation of the double bond reduces this compound to hexane-1,6-diol. msu.eduwisc.edu This reaction typically involves a metal catalyst (e.g., Pd/C, PtO₂) and proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.
Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.com Reaction with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., H₂O₂, NaOH) results in the syn-addition of H and OH. umich.edu Applied to this compound, this would produce hexane-1,3,6-triol.
| Reaction | Reagents | Key Intermediate/Mechanism | Stereochemistry | Product |
| Halogenation | Br₂ | Cyclic bromonium ion | anti-addition | (3R,4S)- and (3S,4R)-3,4-dibromohexane-1,6-diol (racemic) |
| Hydrogenation | H₂, Pd/C | Surface-catalyzed addition | syn-addition | Hexane-1,6-diol |
| Hydroboration | 1. BH₃·THF2. H₂O₂, NaOH | Four-membered transition state | syn-addition | (3R,4R)- and (3S,4S)-Hexane-1,3,6-triol (racemic) |
The double bond can be oxidized to form epoxides or vicinal diols, which are crucial intermediates in synthesis.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), transfers an oxygen atom to the double bond in a concerted step, forming an epoxide (an oxirane ring). libretexts.org The stereochemistry of the alkene is retained, so the trans-alkene yields a trans-epoxide. Acid-catalyzed hydrolysis of this epoxide results in anti-dihydroxylation, yielding a racemic mixture of (3R,4R)- and (3S,4S)-hexane-1,3,4,6-tetraol. libretexts.org
Syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄) add to the double bond in a concerted, syn-fashion to form a cyclic osmate ester. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis cleaves the osmium to yield a vicinal syn-diol. For this compound, this reaction produces the meso compound, (3R,4S)-hexane-1,3,4,6-tetraol.
Sharpless Asymmetric Dihydroxylation (SAD): This powerful method modifies the osmium tetroxide reaction with a chiral quinine-based ligand to achieve high enantioselectivity. wikipedia.orgmdpi.com The choice of ligand dictates which face of the double bond is hydroxylated. Using AD-mix-β, which contains the (DHQD)₂PHAL ligand, would preferentially yield (3R,4R)-hexane-1,3,4,6-tetraol. Conversely, AD-mix-α, with the (DHQ)₂PHAL ligand, would produce the (3S,4S)-enantiomer. wikipedia.orgprinceton.edu This reaction proceeds through a catalytic cycle where a co-oxidant regenerates the active Os(VIII) species. wikipedia.org The SAD methodology has been instrumental in complex natural product synthesis, where creating specific stereocenters is critical. rsc.orgresearchgate.netrsc.org
| Reaction | Reagents | Stereochemistry | Product(s) |
| Epoxidation | m-CPBA | Retention of stereochemistry | trans-3,4-Epoxyhexane-1,6-diol |
| Syn-Dihydroxylation | 1. OsO₄2. NaHSO₃/H₂O | syn-addition | (3R,4S)-Hexane-1,3,4,6-tetraol (meso) |
| Sharpless Dihydroxylation (AD-mix-β) | OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL | Asymmetric syn-addition | (3R,4R)-Hexane-1,3,4,6-tetraol |
| Sharpless Dihydroxylation (AD-mix-α) | OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, (DHQ)₂PHAL | Asymmetric syn-addition | (3S,4S)-Hexane-1,3,4,6-tetraol |
Reactions Involving the trans-Double Bond
Cross-Metathesis Reactions
Cross-metathesis (CM) is a powerful catalytic reaction in organic synthesis that involves the intermolecular exchange of alkylidene fragments between two different olefins. uwindsor.ca This process is typically catalyzed by transition-metal carbene complexes, such as Grubbs' catalysts, and allows for the construction of new carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.org this compound, with its internal double bond and terminal hydroxyl groups, can participate in such reactions, serving as a functionalized building block. musechem.com
Detailed research has demonstrated the synthesis of this compound from (E)-3-hexen-1-ol through a self-metathesis reaction, which is a type of cross-metathesis where the same olefin reacts with itself. lookchem.com In one study, a ruthenium-based catalyst supported on a PEGylated Merrifield resin was used to facilitate this transformation in tetrahydrofuran (B95107) at room temperature. This diastereoselective reaction yielded the target diol, showcasing the utility of CM in forming symmetrical diols. lookchem.com The general mechanism for olefin metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. masterorganicchemistry.comresearchgate.net
Interactive Table: Synthesis of this compound via Cross-Metathesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Reaction Type | Reference |
| (E)-3-Hexen-1-ol | Ru-based catalyst on PEGylated Merrifield resin | Tetrahydrofuran | 25 | 10 | 63.8 | Diastereoselective, Self-Metathesis | lookchem.com |
The versatility of cross-metathesis makes it a valuable tool for incorporating the C6 diol backbone of this compound into more complex molecular architectures, as seen in strategies for the total synthesis of natural products. researchgate.netrsc.org
Theoretical and Computational Chemistry on this compound Reactivity
Theoretical and computational methods provide profound insights into the electronic structure and reaction dynamics of molecules like this compound. These studies elucidate the underlying principles governing its reactivity.
Molecular Orbital Theory and Reaction Pathway Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. uomustansiriyah.edu.iqweebly.com For this compound, the HOMO would be associated with the π-system of the C=C double bond, making it the site for electrophilic attack. The LUMO, conversely, would be the corresponding π* antibonding orbital, which is the site for nucleophilic attack.
Computational studies on related alkene systems, such as 1-hexene (B165129), utilize Density Functional Theory (DFT) to analyze reaction pathways. rsc.org For instance, the reaction of 1-hexene with a formyloxyl radical shows that hydrogen abstraction from the allylic position is a highly exergonic, barrierless reaction. rsc.org A similar analysis for this compound would involve mapping the potential energy surface for its reactions, identifying the most favorable pathways. The presence of terminal hydroxyl groups can influence the electronic properties and reactivity through inductive effects and potential hydrogen bonding. acs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. oup.com
Interactive Table: Conceptual Frontier Molecular Orbitals for this compound
| Molecular Orbital | Primary Character | Role in Reactivity | Expected Energy Level |
| HOMO | π (C=C) | Site of electrophilic attack, electron donation | Relatively High |
| LUMO | π* (C=C) | Site of nucleophilic attack, electron acceptance | Relatively Low |
| HOMO-1, HOMO-2 | σ (C-C, C-H), n (Oxygen lone pairs) | Structural integrity, potential coordination sites | Lower than HOMO |
| LUMO+1, LUMO+2 | σ* (C-C, C-H, C-O) | High-energy unoccupied orbitals | Higher than LUMO |
Transition State Theory and Activation Energy Calculations
Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which is the high-energy intermediate state between reactants and products. libretexts.org The rate of a reaction is related to the activation energy (Ea), the minimum energy required to reach the transition state. libretexts.org
While specific activation energy calculations for this compound reactions are not widely published, data from analogous systems are illustrative. DFT calculations on the reaction of 1-hexene with various radicals have determined reaction energies and barrier heights for different pathways, such as addition versus hydrogen abstraction. rsc.org For example, the addition of a formyloxyl radical to the C=C double bond of 1-hexene to form a radical-ester intermediate is a plausible pathway. rsc.org For this compound, computational modeling would similarly calculate the energy barriers for reactions at the double bond or the hydroxyl groups, helping to predict the most likely products under given conditions. Thermodynamic activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be derived from these calculations to provide a more complete kinetic profile. osti.gov
Interactive Table: Illustrative Calculated Reaction and Barrier Energies for 1-Hexene Pathways (Data for conceptual comparison)
| Reaction Pathway (1-Hexene + HC(O)O•) | Description | Reaction Energy (ΔG₂₉₈, kcal/mol) | Reference |
| Pathway A | Hydrogen abstraction to form 2-hexyl radical | -3.7 | rsc.org |
| Pathway B | Hydrogen abstraction to form hexallyl radical | Barrierless | rsc.org |
| Pathway C | Addition to C=C bond | - | rsc.org |
This table uses data for 1-hexene to illustrate the types of values obtained from transition state calculations. rsc.org
Conformational Analysis and Isomeric Preferences
Conformational analysis examines the different spatial arrangements of a molecule that arise from rotation around single bonds. This compound has rotational freedom around the C(2)-C(3) and C(4)-C(5) single bonds, as well as the C(1)-C(2) and C(5)-C(6) bonds. The "E" designation in its name refers to the isomeric preference of the substituents around the C=C double bond, indicating they are on opposite sides (trans), which is generally the more thermodynamically stable configuration for acyclic alkenes compared to the "Z" (cis) isomer due to reduced steric strain. nih.gov
Computational studies on similar conjugated systems, like 1,3,5-hexatriene, reveal multiple stable conformers with varying torsional angles and energy levels. For this compound, the most stable conformer would likely adopt a staggered arrangement along the C-C single bonds to minimize torsional strain, with an anti-periplanar arrangement being favored. The presence of terminal hydroxyl groups introduces the possibility of intramolecular hydrogen bonding between the -OH group and the π-system of the double bond or between the two -OH groups in certain conformations, which could stabilize specific arrangements. acs.org
Interactive Table: Conceptual Conformational Features of this compound
| Feature | Description | Implication for Stability |
| Isomerism | (E)-isomer (trans) | More stable than the (Z)-isomer due to lower steric hindrance. |
| C(2)-C(3) Rotation | Rotation around the single bond adjacent to the double bond. | Leads to s-cis and s-trans like arrangements of the vinyl and ethyl-alcohol fragments. |
| C(1)-O and C(6)-O Rotation | Rotation of the hydroxyl groups. | Affects potential for intramolecular hydrogen bonding and steric interactions. |
| Overall Conformation | The lowest energy conformer. | Likely an extended, staggered chain to minimize steric and torsional strain. |
Applications of 3e 3 Hexene 1,6 Diol in Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in (3E)-3-hexene-1,6-diol makes it an attractive starting material for the synthesis of intricate molecular architectures, including bioactive compounds and chiral structures.
Precursor for Bioactive Compounds and Pharmaceuticals
This compound serves as a valuable intermediate in the synthesis of biologically active molecules. core.ac.uk Its linear six-carbon chain with reactive hydroxyl and alkene functionalities allows for its incorporation into larger, more complex structures. While direct, large-scale pharmaceutical applications are not widely documented, its utility is evident in the synthesis of natural products and their analogues.
For instance, the structural motif of a hexene diol is found within complex bioactive molecules. The total synthesis of marine-derived natural products, such as the (3Z)- and (3E)-elatenynes, which exhibit interesting biological properties, involves the construction of intricate molecular frameworks where diol precursors are essential. researchgate.netnih.gov The synthetic strategies for these complex molecules often rely on the use of versatile building blocks like this compound to introduce specific carbon chains and functional groups. nih.gov The downstream products of this compound, such as (+/-)-1-(tert-butyldimethylsilyloxy)-7-hydroxy-1-(4-methoxyphenyl)hept-4-en-3-one, represent more advanced intermediates on the pathway to complex target molecules. lookchem.com
Role in Stereoselective Construction of Chiral Scaffolds
The presence of both alkene and hydroxyl groups allows this compound to participate in stereoselective reactions, which are crucial for the construction of chiral molecules with defined three-dimensional structures. biocompare.com The trans-alkene can direct the stereochemical outcome of reactions, and the hydroxyl groups provide handles for chiral derivatization or can participate in catalyst-directed reactions.
A notable application is in the stereocontrolled construction of complex polycyclic systems. Research has shown that this compound can be a key component in tandem macrocyclization and transannular Diels-Alder reactions to form ABC[6.6.6] tricyclic systems. cdnsciencepub.com In these complex transformations, the stereochemistry of the starting diol influences the stereochemical outcome of the final tricycle, highlighting its role in transferring stereochemical information.
Furthermore, the principles of stereoselective synthesis can be applied to the double bond of this compound. Reactions such as Sharpless asymmetric dihydroxylation could be employed to introduce new stereocenters, transforming the achiral diol into a chiral polyol. While specific examples starting directly from this compound are not extensively reported, the synthesis of chiral lactones from D-mannitol using a related (S)-3-hexene-1,2,5,6-tetraol in domino ring-closing metathesis (RCM) reactions demonstrates the potential of such unsaturated polyols in asymmetric synthesis. researchgate.net
Synthesis of Polyols and Polymeric Architectures
This compound is a precursor for the synthesis of various polyols and can be incorporated into larger polymeric structures. musechem.com The hydroxyl groups can be protected and the double bond can be functionalized, for example, through epoxidation followed by ring-opening, to generate more complex polyol structures. These polyols are valuable intermediates in the synthesis of a variety of organic compounds, including natural products. hbni.ac.in
The synthesis of polyol esters, which have applications as plasticizers and lubricants, can be achieved through the esterification of polyols with carboxylic acids. google.com this compound can serve as the polyol component in such reactions. The process often involves reacting the polyol with a linear or branched monocarboxylic acid in the presence of a catalyst. google.com
Polymer Chemistry and Materials Science
In the realm of materials science, this compound functions as a monomer for the creation of polymers with specific properties. The presence of the double bond within the polymer backbone can be exploited for post-polymerization modifications.
Monomer in Polymerization Reactions
The difunctional nature of this compound, with its two terminal hydroxyl groups, makes it a suitable monomer for step-growth polymerization. musechem.com It can react with other difunctional monomers, such as diacids or diisocyanates, to form polyesters and polyurethanes, respectively. acs.org
The incorporation of this compound into polymer chains introduces an unsaturated site. This unsaturation can be used to create cross-linked materials or for further functionalization of the polymer. This approach is valuable for producing bio-based materials and contributing to more sustainable industrial practices. musechem.com
This compound can be used as a chain extender or as a co-monomer in the synthesis of polyurethanes. In a typical polyurethane formulation, a diol is reacted with a diisocyanate. The properties of the resulting polyurethane, such as hardness, flexibility, and resistance to hydrolysis, are influenced by the structure of the diol. atamankimya.comwikipedia.org While 1,6-hexanediol (B165255) is commonly used for this purpose, the introduction of the double bond from this compound would yield an unsaturated polyurethane with potential for further reactions. For example, research on bio-based polyurethane foams has utilized hydroxyl-terminated oligomers from natural rubber, which contain double bonds, to create biodegradable materials. core.ac.uk
Similarly, this compound is a suitable monomer for the synthesis of unsaturated aliphatic polyesters through polycondensation with dicarboxylic acids or their derivatives. acs.orguni-konstanz.deuclm.esgoogle.com The resulting polyesters would contain a double bond in each repeating unit, which could be used for cross-linking to form thermoset resins or for other modifications. The synthesis of unsaturated polyesters from monomers like trans-3-hexene-1,6-dioic acid has been reported, indicating the feasibility of using the corresponding diol in similar reactions. uni-konstanz.de
Below is a table summarizing the potential polymerization reactions involving this compound.
| Polymer Type | Co-monomer | Linkage | Potential Backbone Feature |
| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Urethane | Unsaturation |
| Polyester (B1180765) | Dicarboxylic Acid (e.g., Adipic acid) | Ester | Unsaturation |
| Polyester | Diacyl Chloride (e.g., Sebacoyl chloride) | Ester | Unsaturation |
| Polyester | Anhydride (e.g., Phthalic anhydride) | Ester | Unsaturation |
Copolymers and Block Copolymers
This compound serves as a functional monomer in the synthesis of various copolymers and block copolymers. Diols are frequently used as initiators, chain extenders, or as segments in condensation polymerization. The inclusion of this compound introduces a site of unsaturation into the polymer backbone, which is a significant feature not present in polymers made from its saturated analogue, 1,6-hexanediol.
This internal alkene functionality allows for post-polymerization modifications, such as cross-linking to enhance thermoset properties, or the attachment of side chains through reactions like thiol-ene click chemistry. In block copolymers, which are composed of chemically distinct polymer chains linked together, incorporating this compound can create blocks with specific functionalities. mdpi.com For instance, a polyester-b-polyether block copolymer could be synthesized where the polyester block contains unsaturated units derived from this diol. These materials can self-assemble into ordered nanostructures, and the reactive alkene sites within one of the domains offer a route to creating functional nanomaterials. nsf.gov
Table 1: Potential Block Copolymers Incorporating this compound
| Copolymer Type | Potential Monomers | Role of this compound | Resulting Polymer Feature |
|---|---|---|---|
| Polyester-b-Polyether | Adipic acid, Ethylene glycol, this compound | Comonomer in Polyester Block | Unsaturated polyester block for cross-linking or functionalization. |
| Polyurethane-b-Polyester | Hexamethylene diisocyanate, Polycaprolactone, this compound | Chain Extender | Introduces reactive sites in the hard polyurethane segments. |
Development of Specialty Chemicals, Coatings, and Adhesives
In the realm of specialty chemicals, the dual functionality of this compound is highly advantageous. It is a precursor for synthesizing larger, more complex molecules with defined stereochemistry. Its primary application in materials science is as a monomer for performance polymers, particularly in coatings and adhesives. musechem.com
When used to create polyester or polyurethane resins for coatings, the linear structure and the six-carbon chain of the diol can impart a desirable balance of hardness and flexibility. atamanchemicals.comatamankimya.com Unlike saturated diols, the presence of the double bond provides a reactive site for curing processes. For example, it can participate in UV-curable formulations, where the alkene undergoes rapid polymerization upon exposure to ultraviolet light, leading to a hardened, cross-linked coating. This is particularly valuable for applications requiring fast-drying and solvent-free systems. Similarly, in adhesives, incorporating this diol can enhance adhesion and thermal resistance after curing. atamankimya.com
Table 2: Comparison of Diols in Coating Formulations
| Feature | 1,6-Hexanediol | This compound |
|---|---|---|
| Backbone Structure | Saturated, flexible | Unsaturated, more rigid |
| Reactivity | Esterification/Urethane formation via -OH groups | Esterification/Urethane formation plus alkene reactions |
| Curing Mechanism | Primarily through isocyanate or melamine (B1676169) cross-linkers | Can be cured via radical polymerization (UV/peroxide) |
| Potential Application | Flexible polyurethane coatings, plasticizers | UV-curable coatings, high-performance adhesives |
Bio-based Materials and Sustainable Polymer Development
There is a growing demand for polymers derived from renewable resources to reduce reliance on fossil fuels. researchgate.net this compound is a compound that can be situated within the framework of green chemistry and sustainable polymer development. musechem.com While traditionally synthesized from petroleum-derived precursors, routes are being explored to produce platform chemicals and subsequently diols from biomass. The conversion of biomass-derived intermediates can lead to the synthesis of unsaturated diols like this compound.
Catalysis and Ligand Design
Beyond its role as a monomer, the molecular structure of this compound makes it an interesting candidate for applications in organometallic chemistry and catalysis.
Potential as a Ligand in Organometallic Catalysis
A ligand is a molecule that binds to a central metal atom to form a coordination complex. This compound possesses two distinct types of functional groups that can coordinate to a metal center: the two terminal hydroxyl groups and the internal carbon-carbon double bond. This classifies it as a potential multifunctional ligand. a2bchem.com
It can act as a bidentate ligand through its two oxygen atoms, forming a stable chelate ring with a metal center. The size of this chelate ring would be relatively large, which can influence the geometry and reactivity of the resulting catalyst. Alternatively, it can coordinate to a metal through the π-electrons of its double bond, a common interaction for olefin ligands. a2bchem.com The possibility of the molecule binding through both the hydroxyl groups and the alkene simultaneously offers a pathway to complex and potentially rigid ligand-metal structures.
Table 3: Potential Coordination Modes of this compound
| Coordination Mode | Binding Atoms/System | Potential Ligand Type | Description |
|---|---|---|---|
| Bidentate | O, O' | Chelating diolate | Both hydroxyl groups deprotonate and bind to the metal. |
| Monodentate | π-system | Olefin ligand | The C=C double bond coordinates to the metal center. |
Influence on Catalyst Activity and Selectivity in Various Transformations
The structure of a ligand has a profound impact on the activity and selectivity of a metal catalyst. By modifying the steric and electronic environment around the metal, a ligand can direct the outcome of a chemical reaction. researchgate.net If used as a ligand, this compound could influence catalytic processes in several ways.
Stereoselectivity: The fixed (E)-geometry of the alkene and the spatial arrangement of the coordinating hydroxyl groups would create a specific and rigid chiral environment if a chiral version of the diol were used. This can be exploited to control the stereochemical outcome of reactions such as asymmetric hydrogenation or cyclopropanation.
Chemoselectivity: In catalytic hydrogenations, a significant challenge is the selective reduction of one functional group in the presence of others. beilstein-journals.org A catalyst featuring this compound as a ligand could be designed to show preference for hydrogenating a substrate's double bond while leaving an ester untouched, or vice versa, by tuning the electronic properties of the metal center.
Research into organometallic complexes containing diol or olefin ligands shows that subtle changes in the ligand structure can lead to dramatic shifts in catalyst performance. mdpi.commdpi.com The unique combination of functional groups in this compound makes it a promising, though not yet widely explored, candidate for designing next-generation catalysts.
Biochemical and Biological Research Perspectives
Enzymatic Transformations and Biocatalysis
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. medcraveonline.com Unsaturated diols and related structures are valuable substrates for enzymatic reactions, particularly for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
While specific enantioselective biotransformations of (3E)-3-Hexene-1,6-diol are not prominently reported, extensive research on related diols demonstrates the potential of enzymatic systems for such reactions. Enzymes, particularly oxidoreductases and hydrolases from various microorganisms, are capable of selectively modifying one enantiomer in a racemic mixture or creating a chiral center with high specificity.
For example, butanediol (B1596017) dehydrogenase (Bdh1p) from Saccharomyces cerevisiae has been used for the enantioselective synthesis of several (R,R)-diols from their corresponding diketones. vulcanchem.com This enzyme and engineered yeast strains overexpressing it can produce enantiopure (2R,3R)-2,3-hexanediol and (3R,4R)-3,4-hexanediol, showcasing the ability of biocatalysts to act on six-carbon diols with high stereocontrol. vulcanchem.com Similarly, cascade biocatalysis using recombinant Escherichia coli cells that co-express a monooxygenase and an epoxide hydrolase has been developed for the enantioselective dihydroxylation of olefins to produce chiral vicinal diols with high enantiomeric excess. nii.ac.jp These systems highlight a powerful strategy for converting unsaturated precursors into valuable chiral products.
The table below summarizes findings from research on the biotransformation of diols related to this compound, illustrating the diversity of biocatalysts and the high selectivities achievable.
Table 1: Examples of Enantioselective Biotransformations of Related Diols
| Biocatalyst/Enzyme | Substrate(s) | Product(s) | Key Findings |
|---|---|---|---|
| Saccharomyces cerevisiae (Butanediol Dehydrogenase, Bdh1p) | 2,3-Hexanedione, 3,4-Hexanedione | (2R,3R)-2,3-Hexanediol, (3R,4R)-3,4-Hexanediol | Purified enzyme yields enantiopure diols; demonstrates high enantioselectivity for C6 diketones. vulcanchem.com |
| Recombinant E. coli (co-expressing SMO and SpEH) | Terminal Aryl Olefins | (S)-Vicinal Diols | Cascade reaction (epoxidation followed by hydrolysis) produces diols with high yield and excellent enantiomeric excess (up to >98%). nii.ac.jp |
| Pseudomonas putida strains | Monosubstituted Benzenes, Naphthalene | cis-Diol Metabolites | Bacterial dioxygenases catalyze asymmetric dihydroxylation to produce enantiopure cis-diols. lookchem.com |
| Imine Reductase & Glucose Dehydrogenase | Organocatalytically-derived Aldol Product | Chiral 1,3-Diols | A chemoenzymatic cascade allows for the synthesis of all four stereoisomers of a 1,3-diol with excellent enantiomeric excess (>99%). nih.gov |
Microorganisms have evolved diverse metabolic pathways to degrade a wide array of organic compounds, including unsaturated alcohols. bmglabtech.comwikipedia.org These pathways are crucial for biogeochemical cycles and have potential applications in bioremediation. The degradation of unsaturated alcohols typically involves initial attacks on the functional groups—the hydroxyl groups and the carbon-carbon double bond.
One common pathway for alcohol degradation is oxidation. Aerobic microorganisms often use alcohol dehydrogenases and aldehyde dehydrogenases to sequentially oxidize the primary alcohol groups of a diol to aldehydes and then to dicarboxylic acids. tandfonline.com These resulting diacids can then be further metabolized, often through the β-oxidation pathway, to generate energy and cellular building blocks.
The double bond in unsaturated alcohols represents another point of metabolic entry. Aerobic degradation can proceed via epoxidation of the double bond by monooxygenases, followed by hydrolysis of the epoxide by an epoxide hydrolase to form a tetrol. Alternatively, the double bond can be hydrated to form a saturated diol. acs.org In anaerobic environments, the double bond of an unsaturated hydrocarbon like 1-hexadecene (B165127) can be hydrated as the initial step of methanogenic degradation. acs.org Research on the degradation of fluorotelomer alcohols by mixed microbial cultures showed that the alcohol is first oxidized to the corresponding unsaturated carboxylic acid, which is a major metabolite. acs.org
Based on these established microbial strategies, a plausible degradation pathway for this compound would likely involve one or more of the following steps:
Oxidation of Terminal Alcohols: The two primary alcohol groups could be oxidized to form (3E)-3-hexenedioic acid.
Saturation of the Double Bond: The C=C double bond could be reduced to yield the saturated hexane-1,6-diol, which would then be degraded via oxidation.
Modification of the Double Bond: The double bond could undergo epoxidation or hydration, leading to more highly functionalized six-carbon intermediates that are subsequently cleaved and funneled into central metabolism.
The specific pathway utilized would depend on the microbial species and the environmental conditions.
Advanced Analytical Methodologies for 3e 3 Hexene 1,6 Diol Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in identifying the molecular structure and functional groups of (3E)-3-Hexene-1,6-diol, as well as in determining the purity of samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy for this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns, and integration of these signals allow for the confirmation of the connectivity of atoms.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. acs.org For this compound, the spectrum shows unique resonances for the chemically non-equivalent carbon atoms, including those of the alkene and the alcohol functionalities. In some cases, where proton NMR signals may overlap, ¹³C NMR can offer clearer resolution for determining isomeric ratios. acs.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹³C | 130.0 (alkene), 61.0 (CH₂OH), 35.0 (allylic CH₂) |
| ¹H | 5.6 (alkene), 3.6 (CH₂OH), 2.2 (allylic CH₂) |
This data is predictive and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. The molecular formula of this compound is C₆H₁₂O₂, corresponding to a molecular weight of approximately 116.16 g/mol . nih.govscbt.com
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for diols include the loss of water (H₂O) and cleavage of carbon-carbon bonds adjacent to the hydroxyl groups. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination used for the analysis of this compound, allowing for separation from other components before mass analysis. researchgate.netnih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₂ | nih.govscbt.com |
| Molecular Weight | 116.16 g/mol | nih.govscbt.com |
| Exact Mass | 116.083729621 Da | nih.gov |
Data obtained from PubChem. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.
The most prominent features in the IR spectrum include:
A broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups.
A peak around 3010 cm⁻¹ corresponding to the C-H stretching of the alkene (vinylic) hydrogens. cdnsciencepub.com
Absorptions in the 2950-2850 cm⁻¹ range due to the C-H stretching of the aliphatic methylene (B1212753) groups. cdnsciencepub.com
A sharp peak around 1670-1640 cm⁻¹ indicating the C=C stretching of the trans-alkene.
A strong band in the 1050-1150 cm⁻¹ region, which is typical for C-O stretching of primary alcohols.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3400-3200 (broad) |
| C-H (alkene) | Stretching | ~3010 |
| C-H (alkane) | Stretching | 2950-2850 |
| C=C (alkene) | Stretching | 1670-1640 |
| C-O (alcohol) | Stretching | 1050-1150 |
Chromatographic Separations and Chiral Analysis
Chromatographic techniques are essential for assessing the purity, determining isomeric ratios, and performing chiral analysis of this compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Ratios
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for evaluating the purity of this compound and for separating it from its cis-isomer, (3Z)-3-Hexene-1,6-diol. The choice between GC and HPLC often depends on the volatility and thermal stability of the compound and any derivatives.
GC, particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is effective for separating volatile compounds and can be used to determine the ratio of E and Z isomers. nist.govnist.gov HPLC is also a powerful tool for purity assessment and can be adapted for the separation of isomers, often with high resolution. fao.orgnih.gov The purity of commercially available this compound is often reported as ≥95%. biocompare.comscbt.com
Chiral Chromatography for Enantiomeric Excess Determination
While this compound itself is not chiral, it can be a precursor or a component in the synthesis of chiral molecules. gcms.cz If this diol were to be functionalized in a way that creates one or more stereocenters, the resulting products would be chiral. Chiral chromatography would then become a critical technique for separating the enantiomers and determining the enantiomeric excess (ee) of the product. researchgate.net
Chiral chromatography, which can be performed using either GC or HPLC with a chiral stationary phase (CSP), separates enantiomers based on their differential interactions with the chiral environment of the column. gcms.czacs.orgdoi.org This allows for the quantification of each enantiomer in a mixture, which is crucial in fields such as asymmetric synthesis and pharmaceutical development where the biological activity of enantiomers can differ significantly.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign methods for synthesizing (3E)-3-Hexene-1,6-diol is a primary focus of ongoing research. Current strategies often rely on the reduction of precursor compounds. For instance, this compound can be produced from the downstream reduction of TRANS-3-HEXENEDIOIC ACID DIMETHYL ESTER. lookchem.com Another established pathway involves the partial hydrogenation of hex-3-yne-1,6-diol, where careful selection of catalysts is crucial to ensure high stereoselectivity for the (E)-isomer and prevent over-reduction to hexane-1,6-diol. biosynth.com
Future research is aimed at overcoming the limitations of current methods, such as the use of expensive or hazardous reagents. Key areas of exploration include:
Catalyst Development: Investigating novel heterogeneous catalysts that offer higher selectivity, improved reaction rates, and easier separation from the product mixture. This includes exploring non-precious metal catalysts to reduce costs and environmental impact.
Biocatalysis: Utilizing enzymes or whole-cell systems to perform the stereoselective reduction. Biocatalytic routes can operate under mild conditions (ambient temperature and pressure) in aqueous media, offering a significant green chemistry advantage.
Renewable Feedstocks: Developing synthetic pathways that start from renewable resources. One forward-looking approach could involve the electrochemical reduction of carbon dioxide to produce precursors like 3-hexene-1,6-dioic acid, which can then be converted to the target diol. scribd.com This would provide a route to producing the compound from a captured greenhouse gas.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Precursor | Key Advantages | Research Focus |
|---|---|---|---|
| Diester Reduction | Dimethyl trans-3-hexenedioate lookchem.com | High precursor availability. | Developing milder and more selective reducing agents. |
| Alkyne Hydrogenation | Hex-3-yne-1,6-diol biosynth.com | Direct route with atomic economy. | Designing catalysts for high (E)-isomer selectivity. |
| Biocatalysis | Keto-acids or related compounds | High stereoselectivity, green conditions. | Enzyme discovery and metabolic engineering. |
| Electrochemical Synthesis | CO2-derived precursors scribd.com | Utilizes renewable feedstock, sustainability. | Efficient CO2 conversion and catalyst stability. |
Exploration of New Catalytic Applications
The bifunctional nature of this compound—possessing both alkene and diol moieties—makes it an intriguing candidate for applications in catalysis. The two hydroxyl groups can act as anchoring points to immobilize the molecule onto a solid support or to chelate with a metal center, forming a ligand for homogeneous catalysis.
Emerging research is exploring its use in:
Ligand Synthesis: The diol can serve as a backbone for creating novel bidentate phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The specific geometry of the (E)-alkene would enforce a defined spatial arrangement of the coordinating atoms, potentially leading to high selectivity in asymmetric catalysis.
Heterogeneous Catalyst Preparation: this compound is a candidate for preparing heterogeneous catalysts through immobilization. lookchem.com The hydroxyl groups can react with surface sites on materials like silica (B1680970) or alumina, while the alkene remains available for further functionalization or as part of a catalytically active structure.
Catalyst Precursors: The molecule itself can be a starting material for synthesizing more complex catalytic systems. For example, it could be a monomer in the creation of a polymeric catalyst where the repeating unit contains a catalytically active site.
Investigating this compound in Advanced Materials Science
This compound is a valuable monomer for the synthesis of advanced polymers, surfactants, and plasticizers. musechem.com Its ability to be incorporated into polymer chains via its two hydroxyl groups allows for the creation of polyesters, polyurethanes, and polyethers with unique properties imparted by the central double bond.
Future research directions in materials science include:
Crosslinkable Polymers: The alkene group within the polymer backbone provides a reactive site for post-polymerization modification or crosslinking. This allows for the production of thermoset materials with tunable properties. For example, exposure to UV light or a suitable chemical initiator could create covalent bonds between polymer chains, enhancing mechanical strength and thermal stability.
Bio-based and Biodegradable Polymers: As a diol, it can be reacted with dicarboxylic acids derived from renewable resources (like adipic acid) to form polyesters. nih.gov The presence of the double bond may influence the material's biodegradability, a key area of investigation for developing more sustainable plastics.
Functional Surfactants: The combination of hydrophilic hydroxyl end-groups and a central hydrophobic hydrocarbon chain makes this molecule and its derivatives suitable for use as surfactants. Research can focus on tailoring the structure to create specialized emulsifiers or dispersing agents for various industrial applications.
Table 2: Potential Polymer Applications and Properties
| Polymer Type | Co-monomer Example | Key Feature from Diol | Potential Application |
|---|---|---|---|
| Polyester (B1180765) | Adipic Acid nih.gov | Introduces unsaturation in backbone. | Biodegradable plastics, flexible films. |
| Polyurethane | Hexamethylene diisocyanate | Creates crosslinking sites. | Coatings, adhesives, and elastomers. |
| Polyether | Ethylene Oxide | Modifies polymer flexibility and polarity. | Specialty lubricants, hydrogels. |
In-depth Studies of Biological and Biochemical Roles
While extensive biological data on this compound is limited, research into structurally similar compounds provides a foundation for future investigation. Related molecules like (E)-3-hexen-1-ol are known as "leaf alcohols" and contribute to the characteristic scent of freshly cut grass and certain fruits. thegoodscentscompany.com They are considered fatty alcohol lipid molecules and can be found in various plants and are even noted as potential metabolites in yeast. hmdb.ca
This suggests several promising avenues for biochemical research:
Metabolic Pathways: Investigating whether this compound is a metabolite in plants, fungi, or bacteria. It could be an intermediate or a final product of fatty acid metabolism or other biochemical pathways. Identifying its presence in organisms like S. cerevisiae (yeast) would be a significant first step. hmdb.ca
Pheromonal and Allelochemical Activity: Many insects and plants use simple C6 unsaturated alcohols and their derivatives as signaling molecules (pheromones) or for chemical defense (allelochemicals). Screening this compound for such activity could uncover new applications in agriculture for pest management.
Enzymatic Transformations: Studying how enzymes interact with this diol. This includes identifying enzymes that can synthesize it, as well as those that can degrade or modify it. Such knowledge is fundamental to understanding its ecological role and for potential use in biocatalysis.
Integration of Machine Learning and AI in Chemical Research of Diols
The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools to accelerate discovery. nso-journal.org For a molecule like this compound, AI and machine learning (ML) can be applied across its entire research and development lifecycle. researchgate.net
Key emerging applications include:
Retrosynthesis and Reaction Prediction: AI-driven retrosynthesis platforms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes to this compound that a human chemist might overlook. chemical.ainih.gov These tools can also predict reaction outcomes and recommend optimal conditions (catalysts, solvents, temperatures), saving significant time and resources in the lab. acs.org
Material Property Prediction: Machine learning models can be trained on data from known polymers to predict the physical and chemical properties (e.g., tensile strength, melting point, solubility) of new polymers made from this compound. This allows for the in silico design of materials with desired characteristics before any synthesis is attempted.
Biological Activity Screening: ML models can predict the potential biological activities of a molecule based on its structure. acs.org By comparing the diol's structure to databases of compounds with known activities, AI could rapidly screen it for potential applications as a pharmaceutical intermediate, an agrochemical, or a fragrance, guiding experimental efforts to the most promising areas. nih.gov
Spectroscopic Data Analysis: Deep learning tools, such as convolutional neural networks (CNNs), are becoming adept at analyzing complex spectral data (e.g., from FTIR or NMR). mdpi.com These models could be used for high-throughput screening and quantitative analysis in studies involving this compound.
Table 3: AI and Machine Learning Applications in Diol Research
| AI/ML Application | Description | Impact on this compound Research |
|---|---|---|
| Computer-Aided Synthesis Planning (CASP) | Algorithms design synthetic pathways by working backward from the target molecule. acs.org | Faster discovery of efficient and sustainable production routes. |
| Quantitative Structure-Property Relationship (QSPR) | ML models correlate molecular structure with physical or material properties. | Enables rational design of polymers and materials with specific functions. |
| Predictive Toxicology and Bioactivity | Models predict biological effects based on chemical structure. acs.org | Early-stage screening for potential applications and safety assessment. |
| Automated Data Analysis | AI algorithms process large datasets from experiments or literature. nih.gov | Accelerates the interpretation of complex results from materials testing or biological assays. |
Q & A
Q. Can machine learning predict solvent effects on this compound’s solubility and reactivity?
- Methodological Answer : QSPR models trained on COSMO-RS datasets predict solubility in polar aprotic solvents (e.g., DMSO, acetone). Feature engineering (e.g., Hansen solubility parameters, dielectric constants) improves accuracy. Open-source tools (e.g., RDKit, pandas ) automate data wrangling for training datasets. Validation against experimental cloud-point measurements ensures model robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
